![molecular formula C12H11AsN2O5 B14487976 {4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid CAS No. 65501-72-6](/img/structure/B14487976.png)
{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid is a complex organic compound with a unique structure that includes both arsonic acid and hydrazinyl groups
Méthodes De Préparation
The synthesis of {4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid typically involves multiple steps. The initial step often includes the preparation of the hydrazinyl intermediate, followed by its reaction with an arsonic acid derivative. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The arsonic acid group can participate in substitution reactions, where different substituents replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of {4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The arsonic acid group can interact with cellular components, disrupting normal cellular functions and leading to cell death. These interactions are mediated through various biochemical pathways, including oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid can be compared with other similar compounds, such as:
Arsenic-based compounds: These include arsonic acids and arsenates, which have similar chemical properties but differ in their biological activity and toxicity.
Hydrazine derivatives: Compounds like hydrazine and its derivatives share the hydrazinyl group but differ in their overall structure and reactivity.
Phenyl derivatives: These compounds have a phenyl group as a common structural motif but vary in their functional groups and applications. The uniqueness of this compound lies in its combination of arsonic acid and hydrazinyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
65501-72-6 |
|---|---|
Formule moléculaire |
C12H11AsN2O5 |
Poids moléculaire |
338.15 g/mol |
Nom IUPAC |
[4-[(3,4-dihydroxyphenyl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C12H11AsN2O5/c16-11-6-5-10(7-12(11)17)15-14-9-3-1-8(2-4-9)13(18,19)20/h1-7,16-17H,(H2,18,19,20) |
Clé InChI |
WPBPIKSXDGXEID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)O)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)

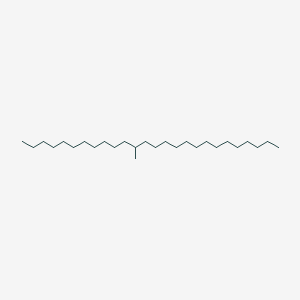
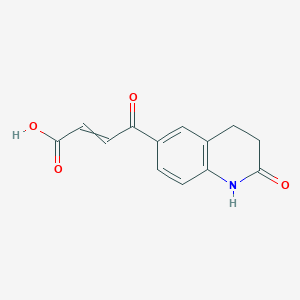
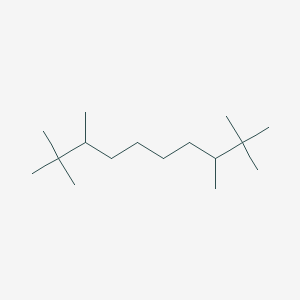
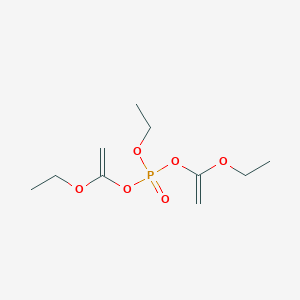
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
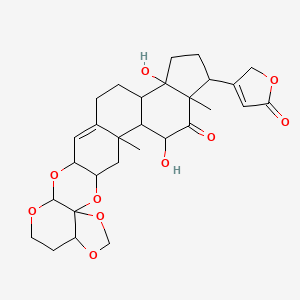
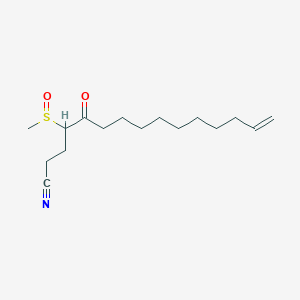
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
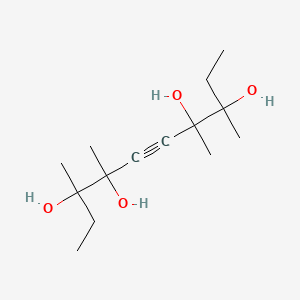

![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
